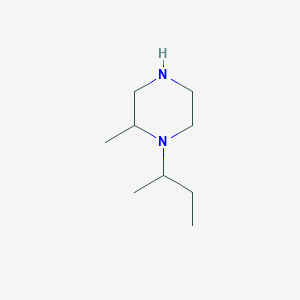

1-(Butan-2-yl)-2-methylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Chemical Research

The piperazine moiety is a key component in numerous blockbuster drugs, highlighting its importance in pharmaceutical sciences. mdpi.com Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antipsychotic, and antiviral properties. nih.govdicp.ac.cn

The journey of piperazine in medicine began with its use as a solvent for uric acid. nih.gov It was subsequently introduced as an anthelmintic agent in 1953 to treat roundworm and pinworm infections. nih.govchemicalbook.com This therapeutic action is achieved by paralyzing the parasites, which allows the host to expel them. nih.gov Originally, piperazines were named for their chemical similarity to piperidine, a component of the black pepper plant, but it is important to note that piperazines are synthetically produced and not naturally derived from this plant. acs.org

Piperazine derivatives are a wide-ranging class of compounds, often classified based on the substituents attached to one or both of the nitrogen atoms. mdpi.com Major classes include:

Phenylpiperazines

Benzylpiperazines

Diphenylmethylpiperazines (Benzhydrylpiperazines)

Pyridinylpiperazines

Pyrimidinylpiperazines

Tricyclics rsc.org

While N-substituted piperazines are predominant, with about 80% of piperazine-containing drugs having substituents only at the nitrogen positions, there is growing interest in C-substituted piperazines, which offer greater three-dimensional complexity. mdpi.comnsf.gov

Specificity of the 1-(Butan-2-yl)-2-methylpiperazine Structure

This compound (CAS No. 1226016-85-8) is a C-alkylated and N-alkylated piperazine derivative. chemicalbook.com Its structure is defined by a methyl group at the C-2 position of the piperazine ring and a butan-2-yl group attached to the N-1 position. This specific arrangement of substituents gives rise to important stereochemical and isomeric considerations.

The structure of this compound possesses two chiral centers, which are carbon atoms attached to four different groups. This chirality is a critical aspect of its molecular architecture.

C-2 of the Piperazine Ring: The carbon atom bonded to the methyl group is a stereocenter. This gives rise to (R)-2-methylpiperazine and (S)-2-methylpiperazine enantiomers. sigmaaldrich.comtoray.jp The synthesis of such chiral 2-substituted piperazines is an active area of research, often starting from optically pure amino acids to ensure a specific stereochemistry. rsc.orggoogle.com

C-2 of the Butan-2-yl Group: The carbon atom of the butyl group that is attached to the piperazine nitrogen is also a chiral center.

The presence of these two chiral centers means that this compound can exist as four distinct stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The specific three-dimensional arrangement of atoms in these isomers can lead to different interactions with chiral biological targets like receptors and enzymes, potentially resulting in varied pharmacological activity. nih.gov The synthesis of specific stereoisomers often requires advanced techniques, such as asymmetric synthesis or chiral resolution. researchgate.net

Table 1: Potential Stereoisomers of this compound

| Stereoisomer Configuration |

|---|

| (2R)-1-((2R)-butan-2-yl)-2-methylpiperazine |

| (2S)-1-((2S)-butan-2-yl)-2-methylpiperazine |

| (2R)-1-((2S)-butan-2-yl)-2-methylpiperazine |

This table is generated based on the identified chiral centers in the molecule.

Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups on the main structure. For this compound, moving the methyl group from the C-2 to the C-3 position would result in the positional isomer 1-(Butan-2-yl)-3-methylpiperazine.

The alkyl substituents (methyl and butan-2-yl) on the piperazine ring influence its chemical properties through both electronic and steric effects:

Electronic Effects: Alkyl groups are electron-donating, which can increase the basicity of the nitrogen atoms in the piperazine ring compared to the unsubstituted parent molecule.

Steric Effects: The size and placement of the alkyl groups can hinder or facilitate reactions at the nitrogen atoms or the ring itself. The positioning of methyl groups on the piperazine ring has been shown to dramatically influence potency against biological targets, suggesting that the spatial arrangement of even small alkyl groups is critical for molecular interaction. nih.gov The steric hindrance of the alkyl group can also influence the regioselectivity of further reactions. rsc.org Studies on N-alkyl piperazines have shown that the nature of the alkyl substituent affects drug-membrane interactions, which can in turn influence the pharmacokinetic properties of the compound. nih.gov

Current Research Landscape and Emerging Areas for this compound

Specific research focused exclusively on this compound is not extensively documented in publicly available literature. Its availability from chemical suppliers suggests its potential use as a chiral building block or intermediate in the synthesis of more complex molecules. chemicalbook.com

The research on C-substituted piperazines, in general, is a rapidly developing field. mdpi.comnsf.gov The introduction of substituents on the carbon atoms of the piperazine ring, as seen in this compound, creates more complex and three-dimensional structures compared to the more common N-substituted piperazines. This structural diversity is highly sought after in modern drug discovery to explore new chemical space and develop novel therapeutic agents. mdpi.comrsc.org

Given the known biological activities of various C-alkylated piperazines, potential research areas for this compound and its derivatives could include:

Neurological Disorders: Chiral methyl-substituted piperazines have been investigated as selective ligands for nicotinic acetylcholine (B1216132) receptors, which are targets for various neurological conditions. nih.gov

Oncology: The piperazine scaffold is present in numerous anticancer agents, and structure-activity relationship studies have shown that the introduction of piperazine moieties can significantly improve antitumor activity. nih.gov

Infectious Diseases: The differential effects of alkyl substituents on piperazine-containing compounds against bacterial enzymes suggest that novel derivatives could be explored as antimicrobial agents. nih.gov

The development of new synthetic methods, including photoredox catalysis, is making the synthesis of complex C-alkylated piperazines more accessible, which may spur further investigation into compounds like this compound. acs.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(Butan-2-yl)-3-methylpiperazine |

| (R)-2-methylpiperazine |

| (S)-2-methylpiperazine |

| Piperazine |

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQMHTLYWHHVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 Butan 2 Yl 2 Methylpiperazine

Retrosynthetic Analysis of the 1-(Butan-2-yl)-2-methylpiperazine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, the most apparent disconnections are the carbon-nitrogen bonds.

The primary and most logical disconnection is the N1-sec-butyl bond. This bond can be formed via nucleophilic substitution or reductive amination. This disconnection strategy leads to two key precursors: 2-methylpiperazine (B152721) and a C4 electrophile like 2-halobutane (e.g., 2-bromobutane) or a carbonyl compound (butan-2-one).

A secondary disconnection can be performed on the 2-methylpiperazine ring itself. The ring can be conceptually broken down into simpler acyclic precursors. For instance, a C-N bond disconnection suggests precursors like a derivative of propane-1,2-diamine and a two-carbon unit such as an ethylene (B1197577) glycol derivative. This approach is fundamental to building the piperazine (B1678402) core from basic building blocks. Another pathway involves using chiral pool starting materials, such as derivatives of the amino acid alanine, to construct the chiral piperazine ring.

Classical Synthetic Approaches for Piperazine Ring Formation

Traditional synthetic methods are widely used for their reliability and scalability in producing piperazine derivatives. These methods primarily involve the functionalization of a pre-existing piperazine ring.

Alkylation Strategies for N-Substitution

A direct and common method for synthesizing this compound is the N-alkylation of 2-methylpiperazine. This reaction involves treating 2-methylpiperazine with a sec-butyl halide, such as 2-bromobutane (B33332) or 2-chlorobutane. A base is typically required to neutralize the hydrohalic acid formed during the reaction. The choice of base and solvent is critical to optimize yield and minimize side products, particularly the dialkylation of both nitrogen atoms.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

| 2-Methylpiperazine | 2-Bromobutane | Potassium Carbonate | Acetonitrile | 75-85 |

| 2-Methylpiperazine | 2-Chlorobutane | Sodium Carbonate | DMF | 70-80 |

| 2-Methylpiperazine | sec-Butyl Tosylate | Triethylamine | Dichloromethane | 80-90 |

| Table 1. Representative conditions for the N-alkylation of 2-methylpiperazine. |

When racemic starting materials are used, this approach yields a mixture of diastereomers that can be challenging to separate.

Reductive Amination Pathways

Reductive amination provides an alternative route that involves the reaction of 2-methylpiperazine with butan-2-one. This process first forms an intermediate enamine or iminium ion, which is then reduced in situ to the final product. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) is a mild and highly effective reagent for this purpose. mdpi.com Another option is catalytic hydrogenation using hydrogen gas with a palladium on carbon catalyst. chemicalbook.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield (%) |

| 2-Methylpiperazine | Butan-2-one | Sodium triacetoxyborohydride | Dichloroethane | 85-95 |

| 2-Methylpiperazine | Butan-2-one | Sodium cyanoborohydride | Methanol | 80-90 |

| 2-Methylpiperazine | Butan-2-one | H₂, Pd/C | Ethanol | 75-85 |

| Table 2. Common conditions for the reductive amination synthesis of this compound. |

This method is often high-yielding and avoids the use of alkyl halides. However, like direct alkylation, using racemic 2-methylpiperazine results in a mixture of stereoisomers.

Enantioselective Synthesis of Chiral this compound

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing single-isomer compounds for pharmaceutical applications.

Utilization of Chiral Precursors (e.g., (S)-2-Methylpiperazine)

An effective strategy for controlling stereochemistry is to use an enantiomerically pure starting material, often referred to as a "chiral pool" approach. rsc.orgrsc.org Commercially available (S)-2-methylpiperazine is a valuable building block for this purpose. researchgate.netbldpharm.com

When (S)-2-methylpiperazine is reacted with racemic 2-bromobutane, a pair of diastereomers—((S)-1-((R)-butan-2-yl)-2-methylpiperazine and (S)-1-((S)-butan-2-yl)-2-methylpiperazine)—is formed. These diastereomers have distinct physical properties, allowing for their separation by methods such as column chromatography. To synthesize a single stereoisomer directly, an enantiopure sec-butyl electrophile can be used in combination with the chiral piperazine.

| Chiral Precursor | Reagent | Resulting Stereoisomers | Separation |

| (S)-2-Methylpiperazine | rac-2-Bromobutane | Diastereomeric mixture: (2S,2'R) and (2S,2'S) | Possible by chromatography |

| (S)-2-Methylpiperazine | (R)-2-Bromobutane | Single diastereomer: (2S,2'R) | Not required |

| (S)-2-Methylpiperazine | (S)-2-Bromobutane | Single diastereomer: (2S,2'S) | Not required |

| Table 3. Stereochemical outcomes based on chiral starting materials. |

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis represents a more advanced and atom-economical approach to synthesizing chiral molecules. acs.org These methods aim to create the desired stereocenter during the formation of the piperazine ring itself. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives can produce chiral piperazin-2-ones, which can then be converted to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which can generate α-secondary and α-tertiary piperazin-2-ones and piperazines with high enantioselectivity. nih.gov

While specific catalytic systems for the direct, one-step asymmetric synthesis of this compound are not extensively documented, these general strategies are applicable. A plausible route would involve the asymmetric synthesis of (S)-2-methylpiperazine followed by N-alkylation. For example, methods like the asymmetric hydrogenation of a pyrazine precursor or the cyclization of an acyclic diamine using a chiral catalyst could be employed to generate the key chiral intermediate. acs.orgdicp.ac.cn These catalytic methods, though often requiring significant development, offer an elegant pathway to enantiomerically pure substituted piperazines. rsc.orgnih.gov

Table 4. List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-1-((R)-butan-2-yl)-2-methylpiperazine |

| (S)-1-((S)-butan-2-yl)-2-methylpiperazine |

| 2-Methylpiperazine |

| (S)-2-Methylpiperazine |

| 2-Bromobutane |

| (R)-2-Bromobutane |

| (S)-2-Bromobutane |

| 2-Chlorobutane |

| sec-Butyl Tosylate |

| Butan-2-one |

| Propane-1,2-diamine |

| Ethylene glycol |

| Alanine |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

Chiral Resolution Techniques for Racemic Mixtures

The synthesis of this compound would typically result in a racemic mixture containing all possible stereoisomers. The separation of these isomers, a process known as resolution, is essential to isolate the biologically active form. Since enantiomers share identical physical properties in an achiral environment, their separation requires the introduction of a chiral influence. rsc.org

Classical Resolution via Diastereomeric Salt Formation

A widely used and scalable method for resolving racemic amines is through the formation of diastereomeric salts. rsc.org This process involves reacting the racemic base (this compound) with an enantiomerically pure chiral acid, which acts as a resolving agent. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. pbworks.com This difference allows for their separation by fractional crystallization. researchgate.net

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgresearchgate.net The selection of the appropriate resolving agent and solvent system is crucial and often determined empirically. After separation, the pure enantiomer of the piperazine derivative can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

The table below illustrates typical resolving agents and solvents applicable for the resolution of chiral amines, which could be adapted for this compound.

| Resolving Agent | Racemic Base Type | Typical Solvents | Principle of Separation | Reference(s) |

| (+)-Tartaric Acid | Amines (e.g., α-methylbenzylamine) | Methanol, Ethanol, Water | Differential solubility of diastereomeric tartrate salts. | pbworks.comresearchgate.net |

| (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Basic compounds (e.g., Ephedrine) | Methanol, Acetonitrile/Water | Fractional crystallization of the less soluble diastereomeric salt. | researchgate.net |

| (+)-Camphor-10-sulfonic acid | Racemic Bases | Ethanol, Acetone | Formation and separation of diastereomeric sulfonates. | libretexts.org |

| (-)-Mandelic Acid | Racemic Bases | Various organic solvents | Crystallization based on differing diastereomer solubility. | researchgate.net |

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both the analytical and preparative separation of enantiomers. csfarmacie.czresearchgate.net This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including amines and their derivatives. csfarmacie.czscas.co.jp The separation is achieved by a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. mdpi.com

The table below shows representative conditions for the chiral HPLC separation of amine enantiomers.

| Chiral Stationary Phase (CSP) | Analyte Type | Typical Mobile Phase | Detection | Reference(s) |

| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) | Phenylpiperidine Derivatives | Hexane/Isopropanol | UV | pbworks.com |

| Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) | Piperazine Derivatives | Heptane/Ethanol | UV | rsc.org |

| Ligand Exchange Type (e.g., OA-5000) | Diamines, Amino alcohols | Aqueous buffers with Cu²⁺ | UV | scas.co.jp |

| Pirkle-type (e.g., SUMICHIRAL OA-2000) | Aromatic compounds, Esters, Alcohols | Hexane/1,2-Dichloroethane (B1671644)/Ethanol | UV | scas.co.jp |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pharmaceutical compounds is crucial for minimizing environmental impact and improving process safety and efficiency. For this compound, this involves optimizing solvent choice and developing more sustainable catalytic systems.

Solvent Selection and Optimization

Traditional organic synthesis often relies on volatile and hazardous solvents. A key goal of green chemistry is to replace these with more benign alternatives. Reductive amination, a likely key step in the synthesis of the target compound, has historically used chlorinated solvents like 1,2-dichloroethane (DCE). rsc.org Recent research has focused on identifying greener replacements that maintain or improve reaction performance.

Studies have evaluated a range of alternative solvents for direct reductive amination processes. The choice of solvent can significantly impact reaction yield and selectivity. For example, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even mixtures containing water have been investigated as viable alternatives to chlorinated solvents. rsc.org Solvent-free conditions, where the reaction is performed neat, represent an ideal green approach, minimizing waste and simplifying purification. nih.gov

The following table summarizes the performance of various solvents in a representative reductive amination reaction, highlighting the potential for greener alternatives.

| Solvent | Relative Greenness | Typical Yield | Key Considerations | Reference(s) |

| 1,2-Dichloroethane (DCE) | Undesirable | High | Halogenated, toxic, environmental hazard. | rsc.org |

| Tetrahydrofuran (THF) | Usable with issues | Good-High | Forms peroxides, relatively volatile. | rsc.org |

| Acetonitrile (MeCN) | Problematic | Good-High | Toxic, byproduct formation can occur. | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Good | Bio-derived, lower toxicity than THF. | rsc.org |

| Cyclopentyl Methyl Ether (CPME) | Recommended | Good | High boiling point, stable to peroxide formation. | rsc.org |

| No Solvent (Neat) | Ideal | Variable-High | Highly atom-economical, requires thermally stable reactants. | nih.gov |

Catalyst Development and Application

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and less wasteful than stoichiometric reactions.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and green tool for C-H functionalization, enabling the synthesis of complex molecules like C-substituted piperazines under mild conditions. nsf.govmdpi.com This method can use either transition metal complexes (e.g., iridium or ruthenium) or purely organic dyes as photocatalysts to generate reactive radical intermediates from visible light. researchgate.net Organic photocatalysts are particularly attractive as they can be derived from renewable materials and avoid the use of costly and potentially toxic heavy metals. mdpi.com These reactions allow for the direct alkylation of the piperazine core, providing a modern route to compounds like this compound. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts offer significant green advantages, primarily their ease of separation from the reaction mixture and potential for recycling. nih.gov For piperazine synthesis, catalysts such as piperazine-based ionic liquids immobilized on solid supports like silica (B1680970) (SiO₂) or zinc oxide (ZnO) nanoparticles have been developed. rsc.orgnih.gov These catalysts have shown high efficiency in promoting key bond-forming reactions, often under solvent-free conditions, which further enhances the environmental profile of the synthesis. nih.gov

The table below compares different catalytic systems applicable to piperazine synthesis.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Advantages | Reference(s) |

| Photoredox (Transition Metal) | Ir(ppy)₃ | C-H Arylation/Alkylation | High efficiency, mild conditions. | mdpi.com |

| Photoredox (Organic) | 4CzIPN (carbazolyl dicyanobenzene) | Decarboxylative Annulation | Metal-free, sustainable, suitable for flow chemistry. | mdpi.comresearchgate.net |

| Heterogeneous (Supported Ionic Liquid) | Piperazine Ionic Liquid on ZnO-NPs | Condensation Reactions | Recyclable, solvent-free conditions, high yield. | rsc.orgnih.gov |

| Heterogeneous (Supported Metal) | Palladium on Carbon (Pd/C) | Reductive Amination | Widely used, effective for hydrogenation, recyclable. | mdpi.com |

Process Intensification and Scalability Considerations for this compound Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of process intensification and scalability. The goal is to make the process safer, more efficient, and more economical on a large scale. researchgate.net Traditional batch processing in large reactors can be limited by poor heat and mass transfer, leading to safety risks and reduced yields. nhsjs.com Modern technologies like microwave-assisted synthesis and continuous flow chemistry offer solutions to these challenges. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate chemical reactions, reducing reaction times from hours to minutes compared to conventional heating methods. researchgate.netnih.gov This is due to the efficient and direct transfer of energy to the reaction mixture. For the synthesis of piperazine derivatives, microwave-assisted methods have been shown to provide comparable or even higher yields in significantly shorter times. nih.gov While scaling up microwave reactions can be challenging, the development of dedicated batch and flow microwave reactors has made this technology more viable for larger-scale production. nih.gov

Continuous Flow Chemistry

Continuous flow chemistry is a paradigm shift from traditional batch production. nhsjs.com In a flow reactor, reagents are continuously pumped and mixed, reacting as they travel through a tube or channel. This approach offers superior control over reaction parameters like temperature and pressure, enhanced safety due to the small volume of reactants present at any given time, and simplified scale-up by extending the operation time rather than increasing the reactor size. researchgate.netsyrris.jp Multi-step syntheses of complex piperazine-containing drugs have been successfully adapted to continuous flow processes, demonstrating the technology's potential for efficient and scalable pharmaceutical manufacturing. mdpi.comacs.org

The following table provides a comparison of conventional batch synthesis with intensified microwave and flow methods for the preparation of monosubstituted piperazines, illustrating the potential benefits for the synthesis of this compound.

| Synthesis Method | Reactant | Reaction Time | Yield | Key Advantages | Reference(s) |

| Conventional Batch | Piperazine + Benzyl Chloride | 12 h | 82% | Well-established, simple setup. | nih.gov |

| Microwave Batch | Piperazine + Benzyl Chloride | 15 min | 85% | Drastic reduction in reaction time. | nih.gov |

| Microwave Flow | Piperazine + Benzyl Chloride | 10 min (residence time) | 81% | Combines speed of MW with scalability of flow. | nih.gov |

| Conventional Batch | Piperazine + Ethyl Bromoacetate | 4 h | 75% | Standard laboratory procedure. | nih.gov |

| Microwave Batch | Piperazine + Ethyl Bromoacetate | 10 min | 79% | Significant time savings, comparable yield. | nih.gov |

Advanced Spectroscopic and Analytical Elucidation of 1 Butan 2 Yl 2 Methylpiperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-(Butan-2-yl)-2-methylpiperazine. The molecule's asymmetry, stemming from two chiral centers—one at the C2 position of the piperazine (B1678402) ring and the other at the C2 position of the butan-2-yl group—results in a complex and informative set of spectra.

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. Due to the presence of two chiral centers, diastereotopic protons are expected, leading to more complex splitting patterns than might be observed in simpler, achiral analogues.

The protons of the piperazine ring will appear as a set of complex multiplets in the upfield region, typically between 2.0 and 3.5 ppm. The methyl group attached to the piperazine ring (C2-methyl) would likely resonate as a doublet around 1.0-1.2 ppm, coupled to the adjacent methine proton.

The butan-2-yl group protons will also have characteristic shifts. The methine proton (CH) attached to the piperazine nitrogen is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (CH₂) of the ethyl part of the butan-2-yl group will likely be diastereotopic, appearing as two separate multiplets. The two methyl groups of the butan-2-yl substituent will also exhibit distinct signals, likely doublets, due to coupling with the adjacent methine proton.

A hypothetical ¹H NMR data table is presented below, based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Piperazine Ring H | 2.0 - 3.5 | m | - |

| C2-Methyl H | 1.0 - 1.2 | d | 6.0 - 7.0 |

| Butan-2-yl CH | 2.5 - 3.0 | m | - |

| Butan-2-yl CH₂ | 1.3 - 1.7 | m | - |

| Butan-2-yl CH₃ (terminal) | 0.8 - 1.0 | t | 7.0 - 8.0 |

| Butan-2-yl CH₃ (on CH) | 0.9 - 1.1 | d | 6.0 - 7.0 |

| N-H (if present) | 1.5 - 2.5 | br s | - |

| d: doublet, t: triplet, m: multiplet, br s: broad singlet |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The piperazine ring carbons are expected to resonate in the 40-60 ppm range. The C2 carbon, being substituted with a methyl group, will have a chemical shift in the higher end of this range. The carbons of the butan-2-yl group will appear in the aliphatic region of the spectrum. The carbon of the methine group attached to the nitrogen will be the most downfield of this substituent's carbons.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperazine C2 | 50 - 60 |

| Piperazine Ring C | 40 - 55 |

| C2-Methyl C | 15 - 25 |

| Butan-2-yl CH | 55 - 65 |

| Butan-2-yl CH₂ | 25 - 35 |

| Butan-2-yl CH₃ (terminal) | 10 - 15 |

| Butan-2-yl CH₃ (on CH) | 15 - 25 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the C2-methyl protons and the C2-methine proton, as well as correlations within the butan-2-yl spin system. This is crucial for tracing the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemspider.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For example, the signal for the C2-methyl protons would show a cross-peak with the signal for the C2-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. chemspider.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, an HMBC spectrum would show a correlation between the protons of the C2-methyl group and the C2 carbon of the piperazine ring, as well as the adjacent ring carbons. It would also show correlations from the butan-2-yl protons to the piperazine ring carbons, confirming the point of attachment.

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric purity of a sample. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Upon reaction or interaction with a CDA or CSA, the enantiomers of this compound are converted into diastereomers, which have different physical properties and, crucially, distinct NMR spectra. This results in the separation of signals for the two enantiomers in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) can be accurately quantified.

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present.

The most prominent features would include:

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the methyl and methylene groups of the piperazine ring and the butan-2-yl substituent.

N-H stretching vibration: If the secondary amine of the piperazine ring is present (i.e., not further substituted), a moderate absorption band would be expected in the 3200-3500 cm⁻¹ region. This band is often broad.

C-N stretching vibrations: These absorptions typically appear in the 1000-1350 cm⁻¹ region and are characteristic of amines.

C-H bending vibrations: These are found in the 1350-1480 cm⁻¹ region.

A table of predicted FT-IR absorption bands is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend | 1350 - 1480 | Medium |

| C-N Stretch | 1000 - 1350 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure and conformation. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the piperazine ring and its alkyl substituents.

In piperazine and its derivatives, the piperazine ring typically adopts a chair conformation. wikipedia.org The Raman spectrum would show distinct peaks for the stretching and deformation vibrations of C-H, C-N, and C-C bonds. niscpr.res.inscispace.com The N-H stretching vibration in secondary amines like piperazine typically appears as a sharp, weaker band. niscpr.res.in For the title compound, the secondary amine N-H stretch is a key feature.

Key expected vibrational modes for this compound would include:

C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations typically occur in the 2800-3100 cm⁻¹ region. niscpr.res.in For piperazine derivatives, these bands have been observed between 2800 cm⁻¹ and 3000 cm⁻¹. scispace.comscispace.com The spectrum of this compound would show a complex set of bands in this region due to the symmetric and asymmetric stretching of CH, CH₂, and CH₃ groups in the butanyl and methyl substituents, as well as the piperazine ring.

N-H Stretching: The N-H stretching vibration for piperazine is observed around 3223 cm⁻¹ in the Raman spectrum. niscpr.res.in A similar band is expected for the N-H group in this compound.

C-N Stretching: C-N stretching bands in the Raman spectrum for piperazine appear in the 1049-1186 cm⁻¹ range. niscpr.res.in

Piperazine Ring Vibrations: The piperazine ring itself has characteristic "breathing" and deformation modes. Ring breathing vibrations for piperazine derivatives have been noted around 978 cm⁻¹. researchgate.net In-phase CH₂ twisting and out-of-phase CH₂ scissoring of the piperazine ring are also expected. researchgate.net

The analysis of the Raman spectrum, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of these vibrational bands to specific molecular motions, confirming the compound's structural integrity and conformational state. scispace.comscispace.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov For this compound (Molecular Formula: C₉H₂₀N₂), HRMS would be used to confirm the molecular weight and elemental composition by detecting the protonated molecule, [M+H]⁺, at a very high resolution.

The primary advantage of HRMS is its ability to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov In the context of analyzing derivatives or potential impurities, this capability is invaluable. The fragmentation patterns observed in HRMS can also be analyzed to provide structural information, complementing data from tandem MS techniques. nih.gov

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Technique |

| [M]⁺ | C₉H₂₀N₂ | 156.1626 | HRMS |

| [M+H]⁺ | C₉H₂₁N₂ | 157.1705 | HRMS (ESI/APCI) |

Table 1: Expected HRMS Data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. unl.edu The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in the GC column. scholars.directresearchgate.net The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI).

EI is a high-energy ionization method that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a unique fingerprint characterized by a series of fragment ions. For piperazine derivatives, fragmentation commonly occurs via cleavage of the piperazine ring and the bonds to its substituents. oup.comoup.com

Expected fragmentation patterns for this compound in GC-MS would likely include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway. This could lead to the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅) from the butan-2-yl group.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage, leading to characteristic fragment ions at m/z 56, 70, and 84. oup.comxml-journal.net

Loss of Substituents: Cleavage of the bond between the piperazine ring and the butan-2-yl group would result in a significant fragment.

| Proposed Fragment Ion (m/z) | Possible Structure / Origin |

| 141 | [M - CH₃]⁺ |

| 127 | [M - C₂H₅]⁺ |

| 99 | [M - C₄H₉]⁺ (Loss of butanyl group) |

| 84 | Piperazine ring fragment |

| 70 | Piperazine ring fragment |

| 57 | Butyl cation [C₄H₉]⁺ |

| 56 | Piperazine ring fragment |

Table 2: Predicted GC-MS Electron Ionization (EI) Fragments for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.orgnih.gov This technique is particularly useful for analyzing compounds in complex matrices. scienceasia.org

In a typical LC-MS/MS analysis, the compound is first separated by an LC column and then ionized, usually via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques that typically produce the protonated molecular ion [M+H]⁺. mdpi.comua.edu

This precursor ion is then selected in the first mass analyzer (MS1), fragmented in a collision cell (via Collision-Induced Dissociation, CID), and the resulting product ions are analyzed in the second mass analyzer (MS2). xml-journal.net This process, often operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and allows for precise quantification. mdpi.com

For this compound, the [M+H]⁺ ion at m/z 157.2 would be selected as the precursor. The subsequent fragmentation would be expected to produce specific product ions resulting from the cleavage of the butanyl group or the opening of the piperazine ring.

| Analysis Stage | Ion (m/z) | Description |

| MS1 | 157.2 | Precursor Ion ([M+H]⁺) |

| MS2 | (Predicted) | Product Ions (e.g., from loss of C₄H₈, cleavage of piperazine ring) |

Table 3: Conceptual LC-MS/MS MRM Parameters for this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction provides the most precise and unambiguous structural information for a molecule in its solid state. researchgate.net This technique requires growing a suitable, high-quality single crystal of the compound of interest. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the precise location of every atom in the crystal lattice can be determined.

For this compound, a single-crystal X-ray analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N) and angles within the molecule. scispace.com For piperazine itself, C-C bond lengths are around 1.53 Å and C-N bond lengths are around 1.46 Å. scispace.com

Conformation: The exact conformation of the piperazine ring, which is typically a chair form, would be confirmed. wikipedia.org The analysis would also reveal the orientation of the substituents (butan-2-yl and methyl groups) as either axial or equatorial.

Stereochemistry: The relative stereochemistry of the chiral centers at the C2 position of the piperazine ring and the C2 position of the butanyl group would be unequivocally established.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including details on any hydrogen bonding involving the N-H group.

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods. researchgate.net

| Parameter | Expected Information | Reference Value (Piperazine Core) |

| Piperazine Ring Conformation | Chair, Boat, or Skewed Boat | Typically Chair wikipedia.org |

| C-N Bond Length | Precise length in Angstroms (Å) | ~1.46 Å scispace.com |

| C-C Bond Length (ring) | Precise length in Angstroms (Å) | ~1.53 Å scispace.com |

| Substituent Orientation | Axial / Equatorial | - |

| Intermolecular H-bonding | N-H···N interactions | Present |

Table 4: Expected Data from Single-Crystal X-ray Diffraction of this compound.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of solid crystalline materials. This non-destructive method provides unique insights into the atomic and molecular structure of a crystal, allowing for the identification of its crystalline phase, determination of lattice parameters, and assessment of sample purity. While specific PXRD data for this compound is not extensively available in public literature, the methodology for its analysis would follow established principles for small organic molecules, particularly for their salt forms which are often crystalline.

In a typical PXRD analysis, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the material, producing a unique diffraction pattern of constructive interference at specific angles (2θ). This pattern serves as a fingerprint for the crystalline solid. For a compound like this compound, which may be synthesized as a hydrochloride or other salt to induce crystallinity, PXRD would be crucial for solid-state characterization.

The analysis can confirm whether the material is amorphous or crystalline, identify the specific polymorph (crystal form), and detect the presence of any crystalline impurities. mdpi.com The diffraction data, presented as a plot of intensity versus the diffraction angle 2θ, can be indexed to determine the unit cell dimensions of the crystal lattice. mdpi.com For example, studies on other complex organic salts have successfully used PXRD to identify the crystalline phase and determine unit cell parameters from powder data. mdpi.com

Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Salt of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.1 | 7.31 | 100 |

| 16.8 | 5.27 | 78 |

| 20.3 | 4.37 | 60 |

| 24.5 | 3.63 | 85 |

| 28.9 | 3.09 | 52 |

Note: This table is illustrative and represents typical data that could be obtained from a PXRD analysis of a crystalline piperazine derivative.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. GC-MS methods have been successfully developed for a wide range of piperazine derivatives. rsc.orgresearchgate.net

The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. For piperazine derivatives, columns with a non-polar or medium-polarity stationary phase are typically employed. The mass spectrometer detects the eluted compounds, providing both retention time for quantification and a mass spectrum for structural identification. The fragmentation pattern in the mass spectrum is highly specific and allows for unambiguous identification of the target compound and related impurities. researchgate.net In some cases, derivatization, such as acylation, may be performed to improve the chromatographic properties of the analytes. scholars.directresearchgate.net

Table 2: Projected Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Retention Time | 8-12 min |

| Key Mass Fragments (m/z) | To be determined experimentally |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis.

For the analysis of this compound and its derivatives, UPLC offers substantial benefits. The higher efficiency allows for better separation of closely related impurities from the main peak, leading to more accurate purity assessments. The analysis time can be reduced from over 20 minutes in a typical HPLC run to just a few minutes, significantly increasing sample throughput. researchgate.net

UPLC is almost always paired with mass spectrometry (UPLC-MS/MS), which provides unparalleled sensitivity and selectivity. This combination is ideal for detecting and quantifying trace-level impurities or metabolites. For instance, a UPLC-MS/MS method was developed for the sensitive detection of piperazine in complex matrices, demonstrating excellent linearity and low limits of detection. researchgate.net A similar approach would be highly effective for the rigorous quality control of this compound.

Table 4: Comparison of Typical HPLC and UPLC Performance

| Parameter | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column | 250 x 4.6 mm | 100 x 2.1 mm |

| Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min |

| Peak Width | Wider | Narrower |

| Resolution | Good | Excellent |

| Analysis Time | 15 - 30 min | 2 - 5 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

Derivatization and Structural Exploration of 1 Butan 2 Yl 2 Methylpiperazine Analogues

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms within the piperazine ring offer prime locations for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the physicochemical and pharmacological properties of the resulting analogues.

N-alkylation and N-acylation are fundamental reactions for functionalizing the piperazine nitrogens. These reactions involve the introduction of alkyl or acyl groups, respectively, onto one or both nitrogen atoms.

N-Alkylation: This process typically involves reacting the piperazine with an alkyl halide. For instance, the reaction of 2-methylpiperazine (B152721) with an appropriate alkylating agent can yield N-substituted derivatives. The choice of the alkylating agent allows for the introduction of various alkyl chains, which can influence the lipophilicity and steric bulk of the molecule. mdpi.com

N-Acylation: This reaction introduces an acyl group, often from an acyl chloride or anhydride, to the piperazine nitrogen. researchgate.net This can lead to the formation of amide functionalities, which can act as hydrogen bond donors or acceptors, potentially altering the binding affinity of the molecule to its biological target. researchgate.net Copper-catalyzed N-acylation reactions have been reported as an efficient method for this transformation. researchgate.net

A study on 1,4-diacyl-2-methylpiperazine derivatives demonstrated the synthesis of various analogues through acylation reactions between 2-methylpiperazine and acyl chlorides. researchgate.net This research also explored selective N-protection and deprotection strategies to achieve different diacyl substituted products. researchgate.net

Beyond simple alkyl and acyl groups, a wide range of heterocyclic and aromatic systems can be attached to the piperazine nitrogens. This strategy is often employed to introduce specific pharmacophoric features or to explore structure-activity relationships (SAR).

The introduction of aromatic and heterocyclic moieties can be achieved through various synthetic methods, including nucleophilic aromatic substitution or cross-coupling reactions. For example, the synthesis of vilazodone (B1662482) involves building the piperazine ring and subsequently reacting it with an indole (B1671886) derivative. mdpi.com Similarly, the synthesis of bosutinib (B1684425) involves the nucleophilic attack of N-methylpiperazine on a chloroalkyl derivative. mdpi.com

Research has shown that incorporating moieties like pyridine, thiadiazole, and various substituted phenyl rings can lead to compounds with a range of biological activities. For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized and evaluated as glutaminase (B10826351) 1 inhibitors. nih.gov In another example, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized, highlighting the role of piperazine derivatives in medicinal chemistry. researchgate.net

Modifications of the Butan-2-yl Side Chain

The butan-2-yl group already contains a stereocenter. Introducing additional stereocenters into this side chain can lead to a variety of diastereomers, each with potentially different biological activities. The synthesis of chiral piperazines is a significant area of research, with methods developed for producing enantiomerically pure compounds. rsc.orgacs.orgdicp.ac.cn Asymmetric hydrogenation of pyrazines is one such method that has been used to create chiral piperazines with high enantioselectivity. acs.org

Varying the length of the alkyl side chain can impact the molecule's interaction with its target. Strategies for chain elongation might involve the use of longer-chain alkylating agents in the initial synthesis. Conversely, chain shortening could be achieved by starting with a smaller alkyl group. These modifications can fine-tune the lipophilicity and conformational flexibility of the analogue.

Substitution Patterns on the Piperazine Ring Beyond Methyl

While the parent compound features a methyl group at the 2-position of the piperazine ring, this position, as well as others on the ring, can be substituted with different groups to explore a wider chemical space.

The synthesis of 2-substituted piperazines is a well-established field, often starting from α-amino acids to create enantiomerically pure products. rsc.org The introduction of substituents at other positions on the piperazine ring can be more challenging but offers the potential to create novel analogues with unique properties. For example, direct C-H lithiation of N-Boc-protected piperazines has been used to introduce functional groups at the α-carbon. mdpi.com

The presence of substituents on the carbon atoms of the piperazine ring can significantly impact the molecule's conformation and biological activity. While N-substituted piperazines are common, there is a growing interest in developing methods for the selective functionalization of the piperazine ring's carbon atoms to increase structural diversity. mdpi.com

Exploration of Different Alkyl and Aryl Substituents

The introduction of various alkyl and aryl groups onto the piperazine core is a fundamental strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. For the 1-(butan-2-yl)-2-methylpiperazine scaffold, substitutions can be envisioned at the N4 position.

General synthetic routes for N-alkylation or N-arylation of piperazines often involve nucleophilic substitution reactions with alkyl halides or aryl halides, or more advanced methods like Buchwald-Hartwig amination for aryl groups. researchgate.netmdpi.com While specific studies on this compound are not prevalent, the synthesis of related compounds illustrates these principles. For example, the compound (2S)-4-butan-2-yl-2-cyclopropyl-1-methylpiperazine demonstrates the presence of a cyclopropyl (B3062369) group, an alkyl substituent, on a similar piperazine structure. nih.gov Another related molecule, 1-(3-butan-2-yloxyphenyl)-2-methylpiperazine, showcases the incorporation of a substituted aryl moiety. nih.gov

These examples suggest that a wide array of substituents could be introduced at the N4 position of this compound to generate a library of novel analogues for further investigation.

Table 1: Examples of Analogous Substituted Piperazine Derivatives

| Compound Name | Core Structure | Substituent(s) | Reference |

| (2S)-4-Butan-2-yl-2-cyclopropyl-1-methylpiperazine | Butan-2-yl-piperazine | N1-methyl, C2-cyclopropyl | nih.gov |

| 1-(3-Butan-2-yloxyphenyl)-2-methylpiperazine | 2-Methylpiperazine | N1-(3-butan-2-yloxyphenyl) | nih.gov |

| 1-(2-Methylpiperazin-1-yl)butan-1-one | 2-Methylpiperazine | N1-butanoyl | |

| 1-Butan-2-yl-2,2-diethyl-5-methylpiperazine | Butan-2-yl-piperazine | C2,C2-diethyl, C5-methyl | nih.gov |

Halogenation and Introduction of Electron-Withdrawing/Donating Groups

The strategic placement of halogens or other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on aryl substituents is a key tactic for fine-tuning electronic properties and metabolic stability. For instance, in the development of analogues of WAY-100635, a piperazine-containing compound, fluorination was employed to enhance metabolic stability. nih.gov A fluoromethyl group was introduced onto a bridged ring system attached to the piperazine structure to prevent defluorination. nih.gov

This approach could be applied to aryl-substituted analogues of this compound. The introduction of groups like fluorine (-F), chlorine (-Cl), trifluoromethyl (-CF₃) (EWGs), or methoxy (B1213986) (-OCH₃) and methyl (-CH₃) (EDGs) onto an N-aryl ring could significantly alter the molecule's interaction with biological targets. The synthesis of these compounds would typically follow standard aromatic substitution reactions on a precursor molecule or by using appropriately substituted starting materials in a coupling reaction. mdpi.com

Table 2: Functional Groups for Potential Derivatization

| Group Type | Example Group | Chemical Formula | Potential Effect |

| Halogen (EWG) | Fluoro | -F | Increased metabolic stability, altered binding affinity |

| Electron-Withdrawing | Trifluoromethyl | -CF₃ | Modulated pKa, increased lipophilicity |

| Electron-Withdrawing | Nitro | -NO₂ | Altered electronic properties for molecular interactions |

| Electron-Donating | Methoxy | -OCH₃ | Increased hydrogen bond accepting capacity |

| Electron-Donating | Methyl | -CH₃ | Increased lipophilicity |

Synthesis of Bridged and Spiro-Fused Piperazine Systems Incorporating the 1-(Butan-2-yl) Moiety

Creating more rigid, three-dimensional structures through bridged or spiro-fused systems can lead to compounds with higher receptor affinity and selectivity by reducing conformational flexibility. While the synthesis of such complex systems starting from this compound is not explicitly documented, research on other piperazine derivatives provides valuable insights into potential synthetic strategies.

One notable study involved replacing a cyclohexyl moiety in a drug candidate with various bridge-fused rings, such as adamantyl, cubyl, and bicyclo[2.2.2]octyl systems. nih.gov This modification was designed to decrease the rate of metabolic hydrolysis. nih.gov Similarly, methods for creating 2,6-bridged piperazines have been developed, starting from materials like iminodiacetic acids. researchgate.net These established synthetic methodologies could conceptually be adapted to incorporate the this compound core, potentially by using it as a key building block in a multi-step synthesis to construct the bridged or spirocyclic framework.

Table 3: Examples of Bridged Ring Systems Used in Piperazine Analogue Synthesis

| Bridged System | Type | Potential Advantage | Reference |

| Adamantyl | Polycyclic Aliphatic | Increased rigidity and lipophilicity | nih.gov |

| Bicyclo[2.2.2]octyl | Bicyclic Aliphatic | Constrained conformation, metabolic stability | nih.gov |

| Bicyclo[2.2.1]heptyl | Bicyclic Aliphatic | Constrained conformation, metabolic stability | nih.gov |

| Cubyl | Platoninc Hydrocarbon | Unique 3D vectoral orientation of substituents | nih.gov |

Stereoisomeric Characterization and Separation of Novel Analogues

The parent compound, this compound, possesses at least two chiral centers: one at the second carbon of the butan-2-yl group and another at the C2 position of the piperazine ring. This results in the existence of multiple stereoisomers (diastereomers and enantiomers). The specific stereochemistry of a molecule is often critical to its biological activity.

The synthesis of new analogues, as described in the sections above, can either retain these original stereocenters or introduce new ones, further increasing the stereoisomeric complexity. For example, the compound (2S)-4-butan-2-yl-2-cyclopropyl-1-methylpiperazine is designated with the '(2S)' configuration, highlighting the importance of stereochemical control and characterization in this class of compounds. nih.gov

The characterization of these stereoisomers typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The separation of individual stereoisomers from a mixture is commonly achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Supercritical Fluid Chromatography (SFC). These methods are essential for isolating pure stereoisomers to allow for the unambiguous determination of their individual properties.

Computational Chemistry and Quantum Mechanical Investigations of 1 Butan 2 Yl 2 Methylpiperazine

Molecular Geometry Optimization and Conformation Analysis

The spatial arrangement of atoms and the conformational flexibility of the piperazine (B1678402) ring are critical aspects of the molecular structure of 1-(butan-2-yl)-2-methylpiperazine.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict molecular geometries and energies. For piperazine derivatives, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G*, 6-311+G(d,p)) to obtain optimized structures. nih.govmdpi.com These calculations solve the Schrödinger equation approximately to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular geometry.

The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For this compound, this would involve determining the precise positions of all atoms in its most stable three-dimensional conformation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperazine Ring (DFT/B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.47 | ||

| C-C (ring) | 1.53 | ||

| C-N-C | 110.5 | ||

| N-C-C | 111.2 | ||

| C-N-C-C | 55.8 |

Note: The values in this table are illustrative and based on typical piperazine ring geometries.

The piperazine ring is not planar and can adopt several conformations. The most common and thermodynamically stable conformation is the chair form. nih.gov Other higher-energy conformations include the boat, twist-boat, and half-chair forms. nih.gov The substituents on the piperazine ring, in this case, the butan-2-yl and methyl groups, will influence the preference for a particular chair conformation (i.e., whether the substituents are in axial or equatorial positions).

Infrared spectroscopy and dipole moment measurements have shown that for N-H substituted piperazines, the equatorial position is generally favored. rsc.org Computational studies on various piperazine derivatives have further explored these conformational preferences, often revealing that the flexibility of the piperazine ring can be crucial for its biological activity. nih.gov For this compound, the bulky butan-2-yl group would likely favor an equatorial position to minimize steric hindrance. The methyl group at the 2-position would also have a preferred orientation that minimizes steric strain with the butan-2-yl group and the rest of the piperazine ring.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For piperazine derivatives, the HOMO is often localized on the nitrogen atoms due to their lone pairs of electrons, while the LUMO is typically distributed over the carbon skeleton. DFT calculations can provide precise energies for these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Piperazine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.5 |

Note: These values are illustrative and can vary depending on the specific substituents and the level of theory used in the calculation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show regions of negative potential around the nitrogen atoms due to their lone pairs, making them the primary sites for protonation and interaction with electrophiles. The hydrocarbon portions of the molecule (butan-2-yl and methyl groups) would exhibit a more neutral or slightly positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.de NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de This analysis can reveal important information about hyperconjugative interactions, charge transfer, and the hybridization of atomic orbitals within the molecule.

Table 3: Representative NBO Analysis Data for a C-N Bond in a Piperazine Ring

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | 2.5 |

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The values are illustrative.*

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be validated against experimental data. This section details the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and the simulation of vibrational (Infrared and Raman) spectra for this compound.

Theoretical Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are commonly employed for this purpose. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard, such as Tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butan-2-yl CH | 3.10 | 65.2 |

| Butan-2-yl CH₃ (ethyl) | 0.95 | 11.5 |

| Butan-2-yl CH₃ (sec-butyl) | 1.15 | 19.8 |

| Butan-2-yl CH₂ | 1.50 | 29.7 |

| Piperazine CH (at C2) | 2.85 | 58.9 |

| Piperazine CH₃ (at C2) | 1.05 | 15.3 |

| Piperazine CH₂ (ring) | 2.50 - 2.90 | 45.0 - 55.0 |

| Piperazine NH | 1.80 | - |

Note: These values are for illustrative purposes and would require actual DFT calculations for accuracy.

Simulation of Vibrational (IR, Raman) Spectra

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity (a.u.) |

| N-H Stretch | 3350 | Low |

| C-H Stretch (Aliphatic) | 2850-2960 | High |

| C-N Stretch | 1100-1250 | Medium |

| C-C Stretch | 800-1100 | Medium |

| CH₂ Bend | 1450-1470 | Medium |

| CH₃ Bend | 1370-1380 | Medium |

Note: These values are illustrative and would be determined from a frequency calculation following geometry optimization.

Intermolecular Interactions and Crystal Packing Studies

Understanding how molecules interact with each other is crucial for predicting crystal structures and material properties. This section discusses the use of Hirshfeld surface analysis and the study of hydrogen bonding networks.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The surface is generated based on the electron distribution of a molecule. By mapping properties like dnorm (a normalized contact distance), one can identify regions of close contact, which correspond to intermolecular interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, H···H, C···H, and N···H contacts would be expected to be the most significant contributors to the crystal packing. chemicalbook.comresearchgate.netnih.gov

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of a secondary amine in the piperazine ring allows for hydrogen bonding, which can play a significant role in the formation of supramolecular assemblies. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. Computational studies can predict the geometry and strength of these hydrogen bonds, revealing how molecules of this compound might arrange themselves into chains, dimers, or more complex three-dimensional networks in the solid state.

Prediction of Molecular Properties for Further Research

Computational chemistry can also predict a range of other molecular properties that can guide further experimental work. These can include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.

Linear and Nonlinear Optical (NLO) Properties

The interaction of this compound with an external electric field, such as that from a laser, gives rise to its linear and nonlinear optical (NLO) properties. These properties are of significant interest for applications in optoelectronics, including signal processing and optical data storage. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting these properties.

Quantum chemical calculations can determine the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the molecule's response to an applied electric field. The polarizability and hyperpolarizability are tensors, but often the average values are reported to provide a general measure of the NLO response.

Linear Optical Properties:

The linear optical response is characterized by the polarizability (α). A higher polarizability indicates that the electron cloud of the molecule is more easily distorted by an electric field. Computational studies on similar organic molecules often employ DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to calculate these properties. The calculated polarizability can be used to determine the linear refractive index of the material.

Nonlinear Optical (NLO) Properties:

Nonlinear optical phenomena become significant at high electric field strengths, typically from intense laser light. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. The second hyperpolarizability (γ) governs third-order NLO effects. For a molecule to exhibit a non-zero β, it must be non-centrosymmetric. The presence of both an electron-donating group (the alkylated piperazine ring) and an electron-withdrawing group can enhance the NLO response. In the case of this compound, the molecule lacks a strong intrinsic donor-acceptor character, but its asymmetry can still lead to a measurable NLO response.

A hypothetical computational study of this compound would likely yield data similar to that presented in the following table. The values are illustrative and represent typical magnitudes for similar organic molecules.

Table 1: Calculated Linear and Nonlinear Optical Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 1.5 - 3.0 D |

| Average Polarizability | <α> | 100 - 150 |

| First Hyperpolarizability | βtot | 50 - 200 |

| Second Hyperpolarizability | γ | 1000 - 5000 |

Note: These are representative values based on computational studies of similar molecules and are not experimental data for this compound.

Prediction of Reactivity Sites for Derivatization

Computational chemistry is a powerful tool for predicting the most likely sites for chemical reactions, which is crucial for the strategic derivatization of this compound to synthesize new compounds with desired properties. The reactivity of different atoms in a molecule is governed by its electronic structure.

Molecular Electrostatic Potential (MEP) Maps:

One of the most intuitive ways to visualize chemical reactivity is through a Molecular Electrostatic Potential (MEP) map. An MEP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map uses a color scale to indicate regions of different electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are considered nucleophilic centers.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are considered electrophilic centers.

Green and yellow regions correspond to areas of neutral or near-neutral potential.

For this compound, an MEP map would likely show the most negative potential (red) localized around the two nitrogen atoms of the piperazine ring due to the presence of their lone pairs of electrons. This makes them the primary sites for electrophilic attack, such as protonation or alkylation. The hydrogen atoms attached to the carbon atoms would exhibit a positive potential (blue or greenish-blue), making them susceptible to attack by strong bases.

Fukui Functions and Local Softness:

A more quantitative approach to predicting reactivity involves the calculation of Fukui functions and local softness indices, which are concepts derived from conceptual DFT. These descriptors help to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

The Fukui function f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

The Fukui function f0(r) predicts reactivity towards radical attack.

A computational analysis would likely reveal that the nitrogen atoms of the piperazine ring have the highest values of f-(r), confirming their nucleophilic character and their role as the most probable sites for derivatization via electrophilic reagents.

The following table illustrates the kind of data that would be generated from a Fukui analysis to predict the primary reactive sites for derivatization.

Table 2: Predicted Reactivity Sites of this compound for Derivatization

| Atom(s) | Predicted Reactivity | Type of Attack | Potential Derivatization Reaction |

|---|---|---|---|

| Piperazine Nitrogen Atoms | High | Electrophilic | Alkylation, Acylation, Protonation |

| Butyl Group Hydrogens | Moderate | Nucleophilic (by strong bases) | Deprotonation followed by substitution |